5-Chloro-3-(2,6-difluorophenyl)benzoic acid
Overview
Description
5-Chloro-3-(2,6-difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7ClF2O2. It is characterized by the presence of a benzoic acid core substituted with chlorine and difluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,6-difluorophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 5-chlorobenzoic acid), organoboron compound (e.g., 2,6-difluorophenylboronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate).
Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2,6-difluorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., copper or palladium) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce esters or alcohols, respectively.
Scientific Research Applications
5-Chloro-3-(2,6-difluorophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,6-difluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(2,6-difluorophenyl)methoxy]benzoic acid
- 5-Chloro-3-(2,6-difluorophenyl)benzamide
- 3-(2,6-Difluorophenyl)-5-fluorobenzoic acid
Uniqueness
5-Chloro-3-(2,6-difluorophenyl)benzoic acid is unique due to the specific arrangement of chlorine and difluorophenyl groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
3-chloro-5-(2,6-difluorophenyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-9-5-7(4-8(6-9)13(17)18)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEWBEYCMOPBJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)Cl)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689701 | |
Record name | 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-79-8 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-chloro-2′,6′-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261959-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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